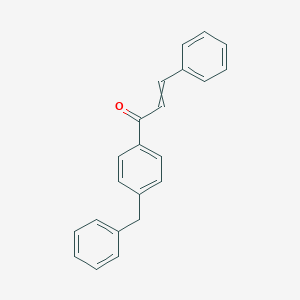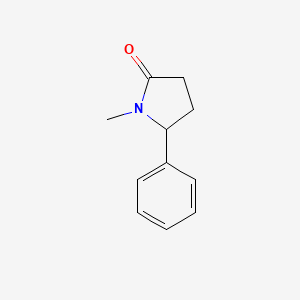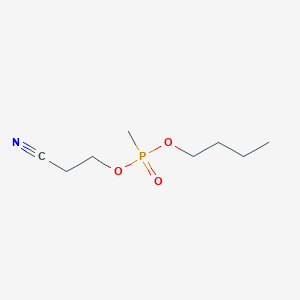
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate is an organic compound with a complex structure that includes multiple methyl groups and an oxopentyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the acetylation of a precursor compound, followed by the introduction of the oxopentyl group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Trimethyl-1,4-phenylene diacetate: Lacks the oxopentyl group.
2,3,5-Trimethyl-6-(3-hydroxypropyl)-1,4-phenylene diacetate: Contains a hydroxypropyl group instead of an oxopentyl group.
Uniqueness
2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate is unique due to the presence of the oxopentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
53713-20-5 |
|---|---|
Formule moléculaire |
C18H24O5 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
[4-acetyloxy-2,3,6-trimethyl-5-(3-oxopentyl)phenyl] acetate |
InChI |
InChI=1S/C18H24O5/c1-7-15(21)8-9-16-12(4)17(22-13(5)19)10(2)11(3)18(16)23-14(6)20/h7-9H2,1-6H3 |
Clé InChI |
BYVJNJIKSVJOBU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCC1=C(C(=C(C(=C1C)OC(=O)C)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



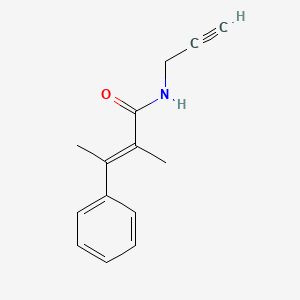
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)



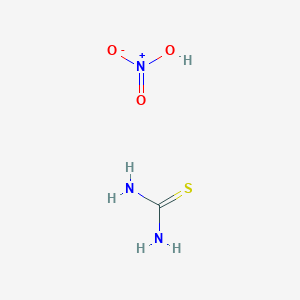
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)



